3-[(Carboxycarbonyl)amino]benzoic acid
Overview
Description
3-[(Carboxycarbonyl)amino]benzoic acid is an organic compound with the molecular formula C9H7NO5. It is also known as 3-(oxaloamino)benzoic acid. This compound is characterized by the presence of a benzoic acid core substituted with a carboxycarbonylamino group at the third position. It is functionally related to 3-aminobenzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carboxycarbonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with oxalic acid or its derivatives. The reaction is carried out under acidic conditions to facilitate the formation of the carboxycarbonylamino group. The general reaction scheme is as follows:
Starting Material: 3-aminobenzoic acid
Reagent: Oxalic acid or oxalyl chloride
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Carboxycarbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxycarbonyl group to an amine or alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-[(Carboxycarbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Carboxycarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxycarbonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: Similar structure but lacks the carboxycarbonyl group.
4-Aminobenzoic acid: Similar structure with the amino group at the fourth position.
Anthranilic acid: Contains an amino group at the second position of the benzoic acid ring.
Uniqueness
3-[(Carboxycarbonyl)amino]benzoic acid is unique due to the presence of the carboxycarbonyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(oxaloamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-2-5(4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBQSOHQNOTRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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